Predicted Binding Affinity of Triazole-Clicked Derivatives Relative to Lenalidomide: A Virtual Screening Comparison
In a virtual screening campaign, 3-(Prop-2-yn-1-yl)piperidine-2,6-dione serves as the click precursor to generate 1,838 triazole-containing CRBN ligands, with predicted binding affinities evaluated against lenalidomide as a reference. The top-ranked hits from the virtual library exhibited docking scores superior to lenalidomide, indicating that the click-derived triazole scaffold can produce CRBN binders with enhanced predicted binding energy [1].
| Evidence Dimension | Predicted CRBN binding affinity (molecular docking score) |
|---|---|
| Target Compound Data | Top-ranked triazole derivatives: superior docking scores relative to lenalidomide |
| Comparator Or Baseline | Lenalidomide (baseline docking score) |
| Quantified Difference | Qualitatively superior binding predictions for select triazole derivatives (quantitative docking scores reported in ongoing work) |
| Conditions | Virtual library of 1,838 compounds generated by CuAAC click reaction of 3-azido-2,6-piperidinedione with commercially available terminal alkynes; docking performed on CRBN crystal structure |
Why This Matters
The demonstrated capacity of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione-derived triazoles to match or surpass lenalidomide in predicted binding supports its procurement as a privileged building block for generating novel CRBN ligands with potentially improved target engagement.
- [1] Michela Aliberti, Martina Pierri, Stefania Terracciano, Maria Giovanna Chini, Giuseppe Bifulco, Gianluigi Lauro. Virtual screening of 3-(1H-1,2,3-triazol-1-yl)piperidine-2,6-dione-based compounds as new potential Cereblon modulators amenable for targeted protein degradation. 2024. View Source
